molecular formula C15H15NO4S B11707724 N-(benzenesulfonyl)-2-(3-methylphenoxy)acetamide CAS No. 17811-69-7

N-(benzenesulfonyl)-2-(3-methylphenoxy)acetamide

Cat. No.: B11707724
CAS No.: 17811-69-7
M. Wt: 305.4 g/mol
InChI Key: SFZYHNAGMAZZMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Benzenesulfonyl)-2-(3-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a benzenesulfonyl group attached to the nitrogen atom and a 3-methylphenoxy moiety at the second carbon of the acetamide backbone. These compounds are of interest in therapeutic applications targeting bone resorption disorders like osteoporosis.

Properties

CAS No.

17811-69-7

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

N-(benzenesulfonyl)-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C15H15NO4S/c1-12-6-5-7-13(10-12)20-11-15(17)16-21(18,19)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,16,17)

InChI Key

SFZYHNAGMAZZMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzenesulfonyl)-2-(3-methylphenoxy)acetamide typically involves the reaction of benzenesulfonyl chloride with 2-(3-methylphenoxy)acetamide. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(benzenesulfonyl)-2-(3-methylphenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of a catalyst, such as iron(III) chloride for halogenation.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinyl or thiol derivatives.

    Substitution: Nitrated or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions such as oxidation, reduction, and substitution.

Biology

  • Enzyme Inhibition : Recent studies have shown that N-(benzenesulfonyl)-2-(3-methylphenoxy)acetamide exhibits significant inhibitory effects on certain enzymes. For instance, it has been investigated for its potential as an inhibitor of acetylcholinesterase (AChE), which plays a crucial role in neurodegenerative diseases like Alzheimer's disease .
  • Mechanism of Action : The compound interacts with specific molecular targets within biological systems, potentially modulating enzyme activity and influencing biochemical pathways. For example, it may inhibit specific kinases or interact with nuclear receptors, affecting gene expression and cellular responses .

Medicine

  • Therapeutic Properties : this compound has been explored for its anti-inflammatory and anticancer activities. In vitro studies have indicated its potential effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
  • Case Studies : A notable case study demonstrated that derivatives of this compound showed excellent selectivity in inhibiting carbonic anhydrase IX (CA IX), which is implicated in tumor progression. The compounds exhibited IC50 values ranging from 10.93 to 25.06 nM, indicating their potency as anticancer agents .

Industry

  • Material Development : The compound is also utilized in the development of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in polymer chemistry and the synthesis of functional materials .

Mechanism of Action

The mechanism of action of N-(benzenesulfonyl)-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. The 3-methylphenoxy group can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following analysis compares N-(benzenesulfonyl)-2-(3-methylphenoxy)acetamide with structurally related acetamide derivatives and other osteoclast inhibitors, focusing on mechanisms, efficacy, and clinical relevance.

Structural Analogues: NAPMA and PPOA Derivatives

NAPMA (N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide):

  • Mechanism : Inhibits osteoclast differentiation by downregulating key markers (c-Fos, NFATc1, cathepsin K) via suppression of RANKL-induced signaling pathways (MAPKs, NF-κB) .
  • Efficacy :
    • Dose-dependently inhibits TRAP-positive multinucleated osteoclast formation (IC₅₀ ≈ 5–10 μM) .

    • Reduces bone resorption pits in vitro by 70% at 10 μM .
    • Restores bone mineral density (BMD) in ovariectomized mice by 25–30% after six weeks of treatment .
  • Advantages : Lower cytotoxicity (cell viability >90% at 10 μM) compared to bisphosphonates .

PPOA Derivatives (e.g., PPOA-N-Ac-2-Me, PPOA-N-Ac-2-Cl) :

  • Mechanism : Similar to NAPMA but less potent in suppressing RANKL-induced osteoclastogenesis .
  • Efficacy: Inhibit osteoclast formation by 40–50% at 10 μM, significantly weaker than NAPMA . No significant restoration of BMD in murine osteoporosis models .
Other Osteoclast Inhibitors

Bisphosphonates (e.g., Alendronate) :

  • Mechanism : Induce osteoclast apoptosis via inhibition of farnesyl pyrophosphate synthase .
  • Efficacy :
    • Reduce fracture risk by 50–70% in osteoporosis patients .
  • Drawbacks : Severe side effects (osteonecrosis of the jaw, atypical fractures) .

Rotenone:

  • Mechanism : Suppresses RANKL-induced c-Fos/NFATc1 expression .
  • Efficacy : Inhibits osteoclast differentiation at 0.1–1 μM but exhibits high cytotoxicity (cell viability <50% at 5 μM) .

α-Lipoic Acid :

  • Mechanism : Antioxidant properties reduce NF-κB DNA binding, inhibiting osteoclastogenesis .

Comparative Data Table

Compound Target Pathway IC₅₀ (Osteoclast Inhibition) In Vivo Efficacy (BMD Recovery) Cytotoxicity (10 μM)
NAPMA RANKL/MAPKs/NFATc1 5–10 μM 25–30% (Murine OVX model) >90% viability
PPOA-N-Ac-2-Cl RANKL signaling >20 μM No significant effect ~85% viability
Bisphosphonates Mevalonate pathway 0.1–1 μM 50–70% (Clinical) High (apoptosis)
Rotenone c-Fos/NFATc1 0.1–1 μM Not reported <50% viability

Key Findings and Implications

  • Structural Optimization: The benzenesulfonyl and 3-methylphenoxy groups in this compound likely enhance binding affinity to osteoclast signaling proteins (e.g., TRAF6, NFATc1), similar to NAPMA .
  • Therapeutic Potential: Compared to bisphosphonates, acetamide derivatives like NAPMA show comparable efficacy with reduced toxicity, making them promising candidates for long-term osteoporosis management .
  • Future Directions: Further studies are needed to elucidate the exact molecular interactions of this compound and optimize its pharmacokinetic profile.

Biological Activity

N-(benzenesulfonyl)-2-(3-methylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on various studies.

Synthesis and Structure

The compound is synthesized through a multi-step process involving the reaction of benzenesulfonyl chloride with 3-methylphenol and subsequent acylation. The structural formula can be represented as follows:

N benzenesulfonyl 2 3 methylphenoxy acetamideC15H15N1O3S\text{N benzenesulfonyl 2 3 methylphenoxy acetamide}\rightarrow C_{15}H_{15}N_{1}O_{3}S

Anticancer Properties

Recent research has indicated that compounds similar to this compound exhibit promising anticancer activities. For instance, derivatives have shown significant inhibition of cancer cell proliferation, particularly in breast cancer cell lines such as MDA-MB-231. Notably, one study reported an IC50 value of 10.93 nM against carbonic anhydrase IX (CA IX), a target often overexpressed in tumors .

Table 1: Anticancer Activity of Related Compounds

CompoundTargetIC50 (nM)
4eCA IX10.93
4gCA II1.55
4hCA IX25.06

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. Compounds featuring the sulfonamide moiety have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial mediators in inflammatory processes. The inhibition rates were found to be comparable to established anti-inflammatory drugs like celecoxib .

Table 2: COX Inhibition Rates

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Compound A71.282.9
Celecoxib85.683.4

Antimicrobial Activity

The antimicrobial potential of related sulfonamide compounds has also been explored. Studies have shown that these compounds can inhibit the growth of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of bacterial quorum sensing, which is critical for virulence factor production .

Table 3: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (µg/mL)
E. coli62.5
S. aureus78.12
E. faecalis75.0

Case Studies and Research Findings

  • Study on COX Inhibition : A comprehensive study assessed the anti-inflammatory effects of this compound derivatives, revealing their potential as multifunctional inhibitors targeting COX-1/COX-2 pathways with promising in vitro results .
  • Anticancer Evaluation : Another investigation highlighted the apoptotic effects induced by these compounds in cancer cell lines, emphasizing their ability to significantly increase annexin V-FITC positivity, indicating enhanced apoptosis compared to controls .
  • Antimicrobial Mechanism : Research focusing on the interaction of these compounds with bacterial regulatory systems demonstrated their ability to interfere with virulence factor expression in Staphylococcus aureus, providing a novel approach to combat antibiotic resistance .

Q & A

Q. What are the established synthetic routes for N-(benzenesulfonyl)-2-(3-methylphenoxy)acetamide, and what parameters critically influence reaction yield?

Methodological Answer: Synthesis typically involves multi-step reactions starting from substituted phenols or sulfonamide precursors. For example:

  • Route 1 : Reacting 3-methylphenol with benzenesulfonyl chloride to form the sulfonamide intermediate, followed by acetylation using chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in acetone) .
  • Route 2 : Condensation of 2-(3-methylphenoxy)acetic acid with benzenesulfonamide using coupling agents like DCC (dicyclohexylcarbodiimide) .

Q. Critical Parameters :

  • Temperature : Optimal range: 60–80°C for sulfonylation; excess heat may degrade intermediates.
  • Solvent : Polar aprotic solvents (e.g., DMF, acetone) enhance reactivity.
  • Stoichiometry : A 1.2:1 molar ratio of benzenesulfonyl chloride to phenolic intermediate minimizes side products.

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer :

  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the sulfonamide group .
  • Safety Measures : Use PPE (gloves, goggles) due to potential irritancy. In case of skin contact, wash with soap and water; for inhalation, move to fresh air .

Advanced Research Questions

Q. What advanced spectroscopic and computational methods are recommended for resolving structural ambiguities in this compound?

Methodological Answer :

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm for benzenesulfonyl and 3-methylphenoxy groups) and confirm acetamide carbonyl (δ ~168 ppm) .
    • HRMS : Validate molecular ion [M+H]⁺ at m/z 330.0942 (calculated for C₁₅H₁₅NO₄S).
  • Computational :
    • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict vibrational modes (IR) and compare with experimental data .

Case Study : A structurally analogous compound (CAS 299950-82-6) was characterized using combined NMR and X-ray crystallography to resolve rotational isomerism in the acetamide group .

Q. How can researchers address contradictions in reported biological activity data for this compound?

Methodological Answer : Discrepancies in activity (e.g., enzyme inhibition vs. no effect) may arise from:

  • Purity Variations : Impurities >2% can skew results. Validate purity via HPLC (≥98%) and elemental analysis .
  • Assay Conditions : Standardize protocols (e.g., pH, temperature) across studies. For example, COX-2 inhibition assays should use identical enzyme sources (human recombinant vs. murine) .

Q. Data Contradiction Example :

StudyReported IC₅₀ (COX-2)Assay ConditionsReference
A0.8 μMHuman recombinant, pH 7.4
B>10 μMMurine homogenate, pH 6.8

Q. What strategies optimize the compound’s solubility for in vitro pharmacological studies?

Methodological Answer :

  • Co-Solvents : Use DMSO (≤1% v/v) for stock solutions; dilute in PBS or cell culture media .
  • Cyclodextrin Complexation : Hydroxypropyl-β-cyclodextrin (HPβCD) enhances aqueous solubility by forming inclusion complexes .

Q. Solubility Data :

SolventSolubility (mg/mL)
Water<0.1
DMSO45.2
HPβCD (10%)8.7

Methodological Challenges and Solutions

Q. How can reaction yields be improved during scale-up synthesis?

Methodological Answer :

  • Process Optimization : Use flow chemistry for precise control of reaction parameters (e.g., residence time, mixing efficiency) .
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate sulfonylation .

Scale-Up Example : A related acetamide derivative achieved 85% yield at 10 kg scale using continuous flow reactors, compared to 68% in batch mode .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.